molecular formula C11H14ClN B13261910 2-(4-Chlorophenyl)cyclopentan-1-amine

2-(4-Chlorophenyl)cyclopentan-1-amine

Cat. No.: B13261910
M. Wt: 195.69 g/mol
InChI Key: FZLUIZGAVYVQEG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopentan-1-amine: is an organic compound with the molecular formula C11H14ClN It is a cyclopentane derivative substituted with a 4-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentanone Formation: The initial step involves the formation of cyclopentanone from cyclopentane through oxidation.

    Amination: The cyclopentanone is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclopentan-1-amine
  • 2-(4-Bromophenyl)cyclopentan-1-amine
  • 2-(4-Fluorophenyl)cyclopentan-1-amine

Uniqueness

2-(4-Chlorophenyl)cyclopentan-1-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The position and nature of the substituent can significantly influence the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14ClN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2

InChI Key

FZLUIZGAVYVQEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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